

In vitro activity of Closiramine

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Compound of Interest

Compound Name: *Closiramine*

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An In-depth Technical Guide on the In Vitro Activity of **Closiramine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Closiramine, also known as clomipramine, is a tricyclic antidepressant that has garnered significant interest for its potential therapeutic applications beyond its primary indication. Extensive in vitro research has revealed a range of biological activities, including antiviral, anticancer, and immunomodulatory effects. This technical guide provides a comprehensive overview of the in vitro activity of **Closiramine**, focusing on its core mechanisms of action, quantitative efficacy data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Mechanism of Action: Functional Inhibition of Acid Sphingomyelinase (FIASMA)

Closiramine is classified as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA).^{[1][2][3][4][5]} Unlike direct enzymatic inhibitors, FIASMA exerts its effects through an indirect mechanism. These cationic amphiphilic drugs accumulate within lysosomes, the primary site of acid sphingomyelinase (ASM) activity. This accumulation leads to the displacement of ASM from the inner lysosomal membrane, rendering the enzyme susceptible to proteolytic degradation.^{[1][2]} The resulting decrease in ASM activity leads to a reduction in the hydrolysis

of sphingomyelin to ceramide, a key signaling molecule involved in apoptosis and cellular stress responses.[1][2]

In Vitro Activities of Closiramine

Antiviral Activity

Closiramine has demonstrated significant in vitro activity against a range of viruses, most notably coronaviruses.

- **Anti-SARS-CoV-2 Activity:** **Closiramine** effectively inhibits the entry of SARS-CoV-2 into host cells.[3][6][7][8][9][10] The proposed mechanism involves the suppression of the angiotensin-converting enzyme 2 (ACE2) receptor, which is the primary entry point for the virus.[6][7][9] By functionally inhibiting ASM, **Closiramine** may disrupt the lipid raft microdomains within the cell membrane that are crucial for viral entry and budding.
- **Activity Against Other Coronaviruses:** In addition to SARS-CoV-2, **Closiramine** has shown in vitro efficacy against other coronaviruses, including SARS-CoV and MERS-CoV.[11][12]
- **Activity Against Other Viruses:** Studies have also indicated inhibitory effects of **Closiramine** on Ebola virus-like particle entry.[12]

Anticancer Activity

Closiramine exhibits promising anticancer properties in vitro through multiple mechanisms.

- **Induction of Apoptosis in Glioma Cells:** In human glioma cell lines, **Closiramine** has been shown to inhibit the mitochondrial complex III of the electron transport chain.[13][14] This inhibition leads to a decrease in mitochondrial membrane potential, mitochondrial swelling, and an increase in caspase-3 activity, ultimately inducing apoptosis.[13][14]
- **Inhibition of Cancer Stem Cells:** The active metabolite of **Closiramine**, desmethylclomipramine (DCMI), has been found to inhibit the growth and stemness of lung cancer stem cells.[15] It also demonstrates a cytostatic effect on these cells.[15]

Immunomodulatory and Other Activities

- Modulation of Glucocorticoid Receptor Function: In vitro studies have shown that **Closiramine** can modulate the function of the glucocorticoid receptor.[\[16\]](#)[\[17\]](#)
- Effects on Phagocytic Cells: **Closiramine** has been observed to modulate the activity of phagocytic cells in vitro.[\[18\]](#)

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of **Closiramine** and related compounds from various studies.

Table 1: Antiviral Activity of **Closiramine** and Related Compounds

Compound	Virus	Cell Line	Assay Type	IC50/EC50	Reference
Clomiphene (citrate), Vortioxetine, and Asenapine (hydrochloride) combination	SARS-CoV-2	Not Specified	Pseudovirus Assay	IC50: 0.34 μ M	[8]
Chlorpromazine	SARS-CoV-2 Pseudovirus	HEK293T-ACE2-TMPRSS2	Luciferase Reporter Assay	IC50: 0.972 μ M	[10]
Flupenthixol	SARS-CoV-2 Pseudovirus	HEK293T-ACE2-TMPRSS2	Luciferase Reporter Assay	IC50: 1.072 μ M	[10]
Pimozide	SARS-CoV-2 Pseudovirus	HEK293T-ACE2-TMPRSS2	Luciferase Reporter Assay	IC50: 4.539 μ M	[10]

Table 2: Anticancer Activity of **Closiramine** and its Metabolites

Compound	Cancer Cell Type	Effect	Reference
Chlorimipramine	Human Glioma Cells	Inhibition of oxygen consumption, increased caspase 3 activity	[13] [14]
Desmethyldesmethylclomipramine (DCMI)	Lung Cancer Stem Cells	Inhibition of growth, decreased stemness potential, cytostatic effect	[15]

Detailed Experimental Protocols

Acid Sphingomyelinase (ASM) Activity Assay (Fluorogenic)

This protocol describes a method to measure the in vitro inhibitory effect of **Closiramine** on ASM activity.

Principle: This assay utilizes a fluorogenic substrate that is specifically cleaved by ASM to produce a fluorescent product. The rate of fluorescence generation is proportional to the ASM activity.

Materials:

- Recombinant human ASM
- ASM assay buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, pH 5.0)
- Fluorogenic ASM substrate (e.g., N-acyl-sphingosine-1-phosphocholine with a fluorescent tag)
- **Closiramine** stock solution (in DMSO)
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of **Closiramine** in ASM assay buffer.
- In a 96-well plate, add a fixed amount of recombinant human ASM to each well.
- Add the serially diluted **Closiramine** or vehicle control (DMSO) to the respective wells.
- Pre-incubate the plate at 37°C for 15-30 minutes.
- Initiate the reaction by adding the fluorogenic ASM substrate to all wells.
- Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course (e.g., every 2 minutes for 30-60 minutes) at 37°C.
- Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
- Determine the percentage of ASM inhibition for each **Closiramine** concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the **Closiramine** concentration and determine the IC50 value using non-linear regression analysis.

Antiviral Assay: Pseudovirus Neutralization Assay

This protocol outlines a method to assess the inhibitory effect of **Closiramine** on SARS-CoV-2 entry using a pseudovirus system.

Principle: A replication-defective virus (e.g., VSV or lentivirus) is engineered to express the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase or GFP). The ability of this pseudovirus to infect susceptible host cells (expressing ACE2 and TMPRSS2) is measured by the reporter gene expression. A reduction in reporter signal in the presence of **Closiramine** indicates inhibition of viral entry.

Materials:

- SARS-CoV-2 spike-pseudotyped virus (e.g., VSV-based)

- Host cells (e.g., VeroE6 or HEK293T) engineered to express ACE2 and TMPRSS2
- Cell culture medium (e.g., DMEM with 10% FBS)
- **Closiramine** stock solution (in DMSO)
- 96-well white-walled, clear-bottom microplate
- Luciferase assay reagent
- Luminometer

Procedure:

- Seed the host cells in a 96-well plate and incubate overnight to form a confluent monolayer.
- Prepare serial dilutions of **Closiramine** in cell culture medium.
- Remove the old medium from the cells and add the medium containing the serially diluted **Closiramine** or vehicle control.
- Incubate the cells with the compound for 1-2 hours at 37°C.
- Add a pre-titered amount of the SARS-CoV-2 pseudovirus to each well.
- Incubate the plate for 24-48 hours at 37°C.
- Remove the medium and lyse the cells according to the luciferase assay kit instructions.
- Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
- Calculate the percentage of infection inhibition for each **Closiramine** concentration relative to the virus-only control.
- Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the **Closiramine** concentration.

Anticancer Assay: Cell Viability (MTT Assay)

This protocol details a method to evaluate the cytotoxic effect of **Closiramine** on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

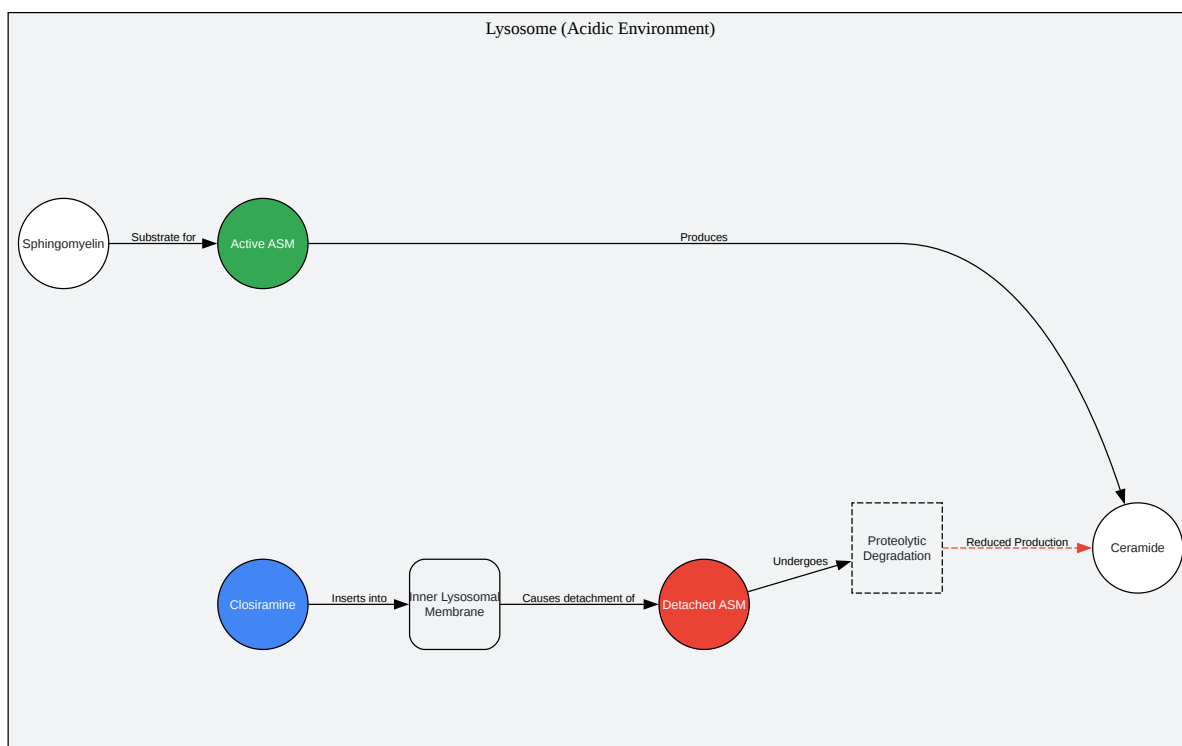
- Cancer cell line of interest (e.g., human glioma cells)
- Complete cell culture medium
- **Closiramine** stock solution (in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well clear microplate
- Microplate reader

Procedure:

- Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
- Prepare serial dilutions of **Closiramine** in complete cell culture medium.
- Replace the medium in the wells with the medium containing the serially diluted **Closiramine** or vehicle control.
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

- Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each **Closiramine** concentration relative to the vehicle-treated control cells.
- Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the **Closiramine** concentration.

Signaling Pathways and Experimental Workflows



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Caption: Mechanism of Functional Inhibition of Acid Sphingomyelinase (FIASMA) by **Closiramine**.

Caption: Proposed anticancer mechanism of **Closiramine** in glioma cells.

Caption: Experimental workflow for in vitro antiviral screening of **Closiramine**.

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